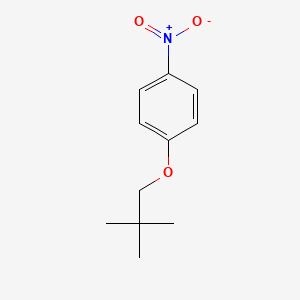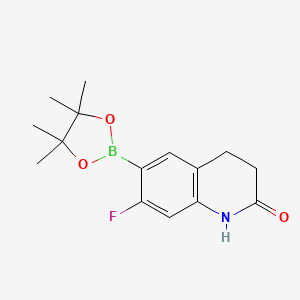
7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one is a useful research compound. Its molecular formula is C15H19BFNO3 and its molecular weight is 291.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrolysis and Structural Characterization
- The compound undergoes rapid hydrolysis in air, leading to the formation of (quinolinium-8-yl)trihydroxyborate zwitterion or anhydride depending on the hydrolysis conditions. These hydrolysis products have been structurally characterized, providing insights into their potential applications in chemical synthesis and material science (Son et al., 2015).
Synthesis and Crystallographic Analysis
- The synthesis of compounds related to 7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one, using a three-step substitution reaction, has been achieved. The structures were confirmed by various spectroscopic methods and crystallographic analysis. This research is significant in the field of organic synthesis and could be applied to the development of new pharmaceuticals or materials (Huang et al., 2021).
Suzuki Cross-Coupling Reaction
- A methodology based on Suzuki cross-coupling reaction has been developed for the introduction of aryl and vinyl substituents in the 5 or 7 position of 8-hydroxyquinoline. This technique could have broad applications in the synthesis of complex organic molecules, especially in pharmaceutical and agrochemical industries (Babudri et al., 2006).
Fluorinated Compounds and Antibacterial Activities
- The synthesis of various fluorinated compounds, including ones related to this compound, has shown significant antibacterial properties. This research could contribute to the development of new antibiotics and treatments for bacterial infections (Stefancich et al., 1985).
properties
IUPAC Name |
7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BFNO3/c1-14(2)15(3,4)21-16(20-14)10-7-9-5-6-13(19)18-12(9)8-11(10)17/h7-8H,5-6H2,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUNMLHMOAQDHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)NC(=O)CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

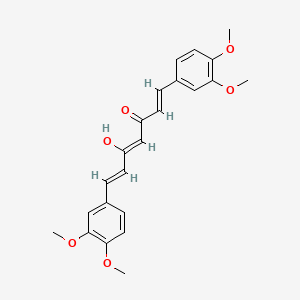
![1-(4-Chlorophenyl)-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2362194.png)

![N-(5-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2362199.png)
methanone](/img/structure/B2362200.png)
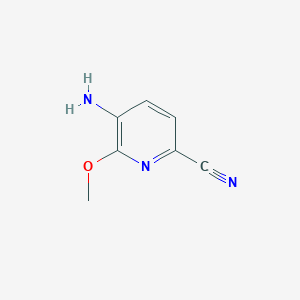
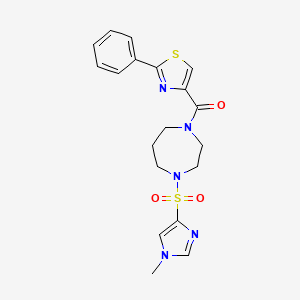
![5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2362203.png)
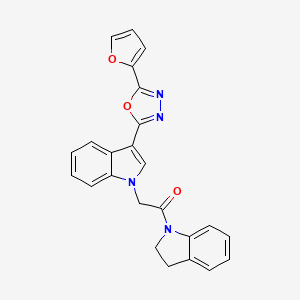
![N-[(2-methoxyphenyl)methyl]-3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2362205.png)
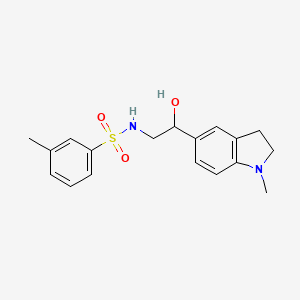
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2362207.png)
![3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2362208.png)
